Methyl N-Boc-6-hydroxy-indoline-2-carboxylate
Overview
Description
Methyl N-Boc-6-hydroxy-indoline-2-carboxylate: is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-Boc-6-hydroxy-indoline-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with indoline-2-carboxylic acid.
Protection: The amino group of indoline-2-carboxylic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Hydroxylation: The protected indoline-2-carboxylic acid is then hydroxylated at the 6-position using a suitable oxidizing agent.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form a ketone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of 6-keto-indoline-2-carboxylate.
Reduction: Formation of 6-hydroxy-indoline-2-carboxylic acid.
Substitution: Formation of N-H-6-hydroxy-indoline-2-carboxylate.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological targets such as enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications in treating various diseases.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of Methyl N-Boc-6-hydroxy-indoline-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be removed to expose the amine, which can then interact with enzymes or receptors. The hydroxyl group at the 6-position can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Methyl 6-nitroindoline-2-carboxylate: Similar structure but with a nitro group at the 6-position.
Methyl 6-aminoindoline-2-carboxylate: Similar structure but with an amino group at the 6-position.
Uniqueness:
- The presence of the Boc protecting group in Methyl N-Boc-6-hydroxy-indoline-2-carboxylate makes it unique compared to other indoline derivatives. This protecting group allows for selective reactions and can be easily removed under acidic conditions.
- The hydroxyl group at the 6-position provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 6-hydroxy-2,3-dihydroindole-1,2-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-11-8-10(17)6-5-9(11)7-12(16)13(18)20-4/h5-6,8,12,17H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEQMUYQRDRBHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118825 | |
Record name | 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-6-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501118825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255098-54-4 | |
Record name | 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-6-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-6-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501118825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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